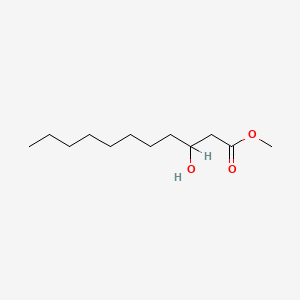![molecular formula C11H8F3NO3 B1149225 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid CAS No. 116401-44-6](/img/structure/B1149225.png)
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid involves reactions of precursor compounds under specific conditions. For example, the synthesis of related fluorine-containing esters and their reactions with anilines and other agents have been explored, demonstrating the versatility of fluorine chemistry in creating complex molecules with potential for varied applications (Pimenova et al., 2003). Moreover, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives shows the feasibility of incorporating structural characteristics beneficial for producing active molecules, further highlighting the compound’s synthetic accessibility and utility (Oktay et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid and its derivatives can be analyzed through various spectroscopic techniques, including NMR and IR spectroscopy, providing insights into the compound's structural features and the nature of its functional groups. Such analyses are essential for understanding the compound’s reactivity and for the development of further derivatives with tailored properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, indicative of its reactive functional groups. Transition metal complexes of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid have been synthesized, showcasing the compound's ability to act as a ligand and form complexes with different metal ions. These complexes exhibit unique magnetic properties, underscoring the compound's potential in materials science and catalysis (Ferenc et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
- 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid derivatives have been synthesized with properties that can be used for creating various active molecules. These derivatives have shown significant inhibitory activities against human carbonic anhydrase I and II isoenzymes, suggesting potential for physiological process applications (Oktay et al., 2016).
Complex Formation and Magnetic Properties
- Complexes of this acid with various metal ions like Mn(II), Co(II), Ni(II), Cu(II), and others have been synthesized. These complexes exhibit paramagnetic properties with ferromagnetic interactions, indicating potential for use in magnetic and physico-chemical applications (Ferenc et al., 2015).
Synthetic Applications
- This acid has been used in the synthesis of other compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which demonstrates its versatility as a building block in organic synthesis (Pimenova et al., 2003).
Catalysis and Synthesis Optimization
- Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, related to 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid, have been synthesized using microwave assistance and ytterbium triflate catalyst, highlighting its use in catalysis and synthesis optimization (Tolstoluzhsky et al., 2008).
Inhibitory Studies and Biological Applications
- Novel organotin(IV) esters of this acid have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains, demonstrating its potential in medicinal and biological research (ur-Rehman et al., 2012).
Cancer Treatment Applications
- Derivatives of 4-oxo-butenoic acid, related to 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid, have shown properties as anti-tumor agents against breast carcinoma, suggesting a potential role in cancer treatment (Miles et al., 1958).
Propiedades
IUPAC Name |
(E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


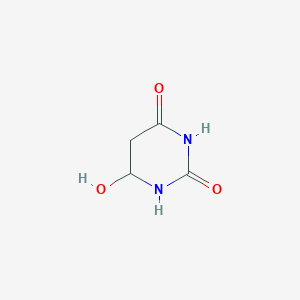
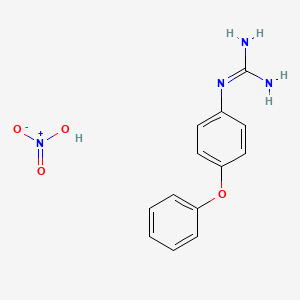
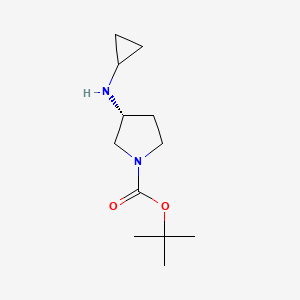
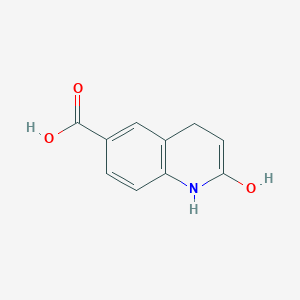
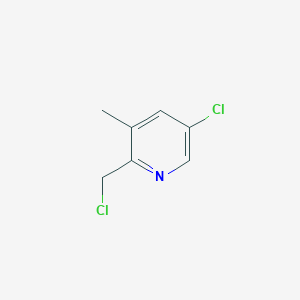
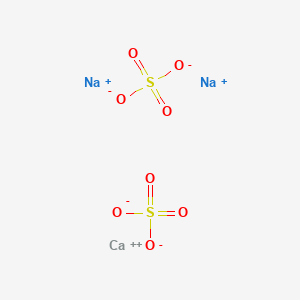

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
